molecular formula C13H15NO3 B8540431 methyl 4-(2-propoxy)-1H-indole-2-carboxylate

methyl 4-(2-propoxy)-1H-indole-2-carboxylate

Cat. No.: B8540431
M. Wt: 233.26 g/mol
InChI Key: QTPCGUPBKUPVPZ-UHFFFAOYSA-N
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Description

methyl 4-(2-propoxy)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-propoxy)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the reaction of indole with carbonic acid derivatives in the presence of a base . The reaction conditions often include solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(2-propoxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-(2-propoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-(2-propoxy)-1H-indole-2-carboxylate is unique due to its specific isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other indole derivatives, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 4-propan-2-yloxy-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15NO3/c1-8(2)17-12-6-4-5-10-9(12)7-11(14-10)13(15)16-3/h4-8,14H,1-3H3

InChI Key

QTPCGUPBKUPVPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1C=C(N2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

DEAD (0.227 ml, 1.47 mmol) is slowly added to a solution of 4-Hydroxy-1H-indole-2-carboxylic acid methyl ester 75 (200 mg, 1.05 mmol), triphenylphosphine (384 mg, 1.47 mmol) and isopropanol (0.108 ml, 1.43 mmol) in 2 ml of THF. Stirring is continued for 20 minutes and the solvent is then evaporated. The crude mixture is purified by chromatography on silicagel using cyclohexane/EtOAc (9/1).
Name
DEAD
Quantity
0.227 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
0.108 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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